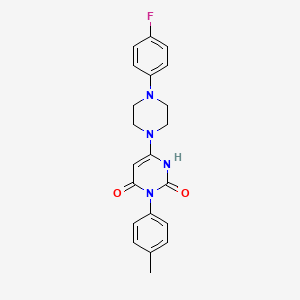
6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H21FN4O2 and its molecular weight is 380.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that may interact with various biological targets, making it a candidate for further investigation in the realms of cancer therapy and other diseases.
Chemical Structure and Properties
- Molecular Formula : C21H21FN4O2
- Molecular Weight : 380.423 g/mol
- IUPAC Name : 6-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-1H-pyrimidine-2,4-dione
The compound exhibits a pyrimidine core substituted with a piperazine moiety and fluorophenyl group, which are known to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and enzyme inhibition mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against human breast cancer cells. For instance, derivatives of similar piperazine-containing compounds have shown moderate to significant inhibitory effects on cancer cell proliferation. The IC50 values for related compounds suggest that they may inhibit key pathways involved in tumor growth.
- Case Study : In a study involving structurally similar compounds, an IC50 value of 18 μM was reported against breast cancer cells, indicating promising potential for further development as an anticancer agent .
The proposed mechanisms include:
-
Inhibition of Poly (ADP-Ribose) Polymerase (PARP) : Compounds similar to this compound have been shown to inhibit PARP activity, which is crucial for DNA repair processes in cancer cells. This inhibition can lead to increased apoptosis in tumor cells.
Compound IC50 (μM) Mechanism Olaparib 57.3 PARP Inhibition Compound 5e 18 PARP Inhibition
Enzyme Inhibition
The compound's structure suggests potential interactions with various kinases and enzymes involved in cellular signaling pathways. For instance, it may act as a competitive inhibitor for certain kinases, impacting their activity and downstream effects on cell proliferation and survival.
Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
Eigenschaften
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-15-2-6-18(7-3-15)26-20(27)14-19(23-21(26)28)25-12-10-24(11-13-25)17-8-4-16(22)5-9-17/h2-9,14H,10-13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYGVQUMUXVDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














